Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate
Description
This compound is a carbamate derivative featuring a phenyl group substituted with chlorine and trifluoromethyl groups at the 2- and 5-positions, respectively. Its synthesis likely involves coupling a 2-chloro-5-(trifluoromethyl)aniline precursor with a phenylglyoxylate intermediate, followed by carbamate formation . The trifluoromethyl group enhances electronegativity and metabolic stability, while the chloro substituent may influence steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C17H14ClF3N2O3 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl N-[1-[2-chloro-5-(trifluoromethyl)anilino]-2-oxo-2-phenylethyl]carbamate |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-26-16(25)23-15(14(24)10-5-3-2-4-6-10)22-13-9-11(17(19,20)21)7-8-12(13)18/h2-9,15,22H,1H3,(H,23,25) |
InChI Key |
WRGANZZUOWKHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate carbamate precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Carbamate Chemistry
(a) Chlorophenyl Carbamates
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) share a chlorinated phenyl core but differ in substitution patterns. These analogs, synthesized by Ferriz et al., exhibit varied lipophilicity due to alkyl chain length differences, as determined by HPLC-derived capacity factors (log k) . While the target compound lacks the dichlorophenyl groups seen in 5a–i and 6a–i, its trifluoromethyl group may confer superior resistance to oxidative degradation compared to chlorine-only analogs.
(b) Thiazole-Containing Carbamates
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8) and its carboxylic acid derivative (CAS 144059-86-9) incorporate a thiazole ring instead of a carbamate-linked phenyl group. The thiazole moiety enhances π-stacking interactions, but the absence of a carbamate group in these compounds limits their utility as enzyme inhibitors compared to the target compound .
(c) Pesticide Carbamates
Simpler carbamates like chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) are widely used herbicides. Chlorpropham lacks the trifluoromethyl and 2-oxo-phenylethyl groups, resulting in lower molecular complexity and distinct modes of action (e.g., microtubule disruption) .
Physicochemical and Pharmacokinetic Properties
Lipophilicity, a critical determinant of bioavailability, has been extensively studied for chlorophenyl carbamates. For example, 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i) show log k values ranging from 2.1 to 4.3, influenced by alkyl chain elongation .
(a) Agrochemical Potential
Compounds such as flupropacil (1-methylethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoate) share the trifluoromethyl and chloro substituents but incorporate a pyrimidinone core. Flupropacil’s herbicidal activity arises from protoporphyrinogen oxidase inhibition, whereas the target compound’s carbamate group may target acetylcholinesterase or other esterase enzymes .
(b) Metabolic Stability
Hydrazine derivatives are prone to hydrolysis, but the target compound’s carbamate linkage may improve stability under physiological conditions .
Biological Activity
Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its effects on cholinesterase inhibition, cytotoxicity, and selectivity indexes based on various research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H16ClF3N2O3
- Molecular Weight : 396.78 g/mol
Biological Activity Overview
The biological activity of methyl carbamate derivatives has been extensively studied, particularly their role as cholinesterase inhibitors. Cholinesterases are key enzymes in the nervous system that break down neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission.
Cholinesterase Inhibition
Research indicates that carbamate compounds exhibit varying degrees of inhibition on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives demonstrate significant selectivity towards BChE compared to AChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Rivastigmine | 501 ± 3.08 | 19.95 ± 0.20 | 25.1 |
| Methyl Carbamate Derivative | 53.79 ± 4.26 | 1.60 ± 0.01 | High |
The above table illustrates that some methyl carbamate derivatives can inhibit BChE more effectively than established drugs like rivastigmine and galantamine, suggesting a promising therapeutic potential for treating conditions like Alzheimer's disease .
Cytotoxicity and Selectivity Indexes
Cytotoxicity studies conducted on human hepatocellular carcinoma (HepG2) cells revealed that several methyl carbamate derivatives exhibit acceptable toxicity profiles with selectivity indexes greater than 10, indicating a favorable therapeutic window.
| Compound | Cytotoxicity (µM) | Selectivity Index |
|---|---|---|
| Compound A | 83.51 | Low |
| Compound B | 67.29 | Moderate |
| Methyl Carbamate Derivative | <50 | High |
This data indicates that while some compounds show higher cytotoxicity, others maintain a balance between efficacy and safety, making them suitable candidates for further development .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that the methyl carbamate derivative exhibited an IC50 value of 38.98 µM against AChE, which is significantly lower than many existing treatments .
- Neurotoxicity Assessment : Another research highlighted the neurotoxic effects of related carbamates, emphasizing the need for careful evaluation of these compounds in therapeutic settings .
- Comparative Analysis : Comparative studies with other carbamate derivatives showed that this compound has a unique profile that warrants further investigation into its mechanisms of action and potential applications in neuropharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
